molecular formula C17H25N3O6S B12169127 Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate

Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate

Cat. No.: B12169127
M. Wt: 399.5 g/mol
InChI Key: ZAAXEXXTUFTUHH-UHFFFAOYSA-N
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Description

Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a piperidine ring, a pyridazinone moiety, and a sulfone group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate typically involves multiple steps:

    Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Sulfone Group: The sulfone group can be introduced by oxidizing the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Piperidine: The pyridazinone derivative is then coupled with a piperidine derivative through a carbonylation reaction, often using reagents like carbonyldiimidazole or similar coupling agents.

    Esterification: Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group in the compound can undergo further oxidation to form sulfonic acids.

    Reduction: The carbonyl groups in the pyridazinone and ester moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor or activator of specific enzymes or receptors.

    Pharmacology: It can be used in the study of its effects on various biological pathways and its potential therapeutic benefits.

    Chemical Biology: The compound can serve as a probe to investigate biological processes and interactions at the molecular level.

    Industrial Applications: Its chemical properties may make it useful in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate would depend on its specific target in biological systems. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

    Protein-Protein Interactions: The compound could interfere with protein-protein interactions, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate: shares similarities with other compounds containing pyridazinone, piperidine, and sulfone groups.

Uniqueness

    Structural Complexity: The combination of these functional groups in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.

    Its unique structure may offer advantages in specific applications, such as higher selectivity or potency in biological assays.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its complex structure and diverse reactivity make it an interesting subject for further research and development.

Properties

Molecular Formula

C17H25N3O6S

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 2-[1-[1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]piperidin-4-yl]acetate

InChI

InChI=1S/C17H25N3O6S/c1-26-16(22)10-12-4-7-19(8-5-12)17(23)14-2-3-15(21)20(18-14)13-6-9-27(24,25)11-13/h12-13H,2-11H2,1H3

InChI Key

ZAAXEXXTUFTUHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3

Origin of Product

United States

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